molecular formula C16H25N3O3S2 B5604238 1,9-dimethyl-4-[(4-methyl-2-thienyl)sulfonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one

1,9-dimethyl-4-[(4-methyl-2-thienyl)sulfonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one

Cat. No.: B5604238
M. Wt: 371.5 g/mol
InChI Key: GPJLEFLNGDOLJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,9-dimethyl-4-[(4-methyl-2-thienyl)sulfonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one is a useful research compound. Its molecular formula is C16H25N3O3S2 and its molecular weight is 371.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.13373402 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • Research has explored one-pot multistep reactions, such as the Bohlmann-Rahtz heteroannulation, to synthesize complex molecules like dimethyl sulfomycinamate, which shares structural similarities with the mentioned compound. These methods highlight the compound's potential in the synthesis of thiopeptide antibiotics derivatives through complex chemical pathways (Bagley et al., 2005).

  • The synthesis of spiroheterocycles containing thiadiazole, thiadiazine, and triazine moieties from nitrilimines has been reported. This research demonstrates the compound's utility in creating novel structures with potential antimicrobial activity, showcasing its versatility in the development of new chemical entities (Dalloul, 2011).

Structural and Molecular Characterization

  • Studies on Diels-Alder adducts of related spiro compounds have been conducted to understand the stereochemical outcomes of such reactions. These investigations provide insights into the molecular behavior and structural characteristics of spiro compounds under various chemical reactions (Parvez et al., 2001).

  • Research into the efficient catalyst-free synthesis of nitrogen-containing spiro heterocycles via double Michael addition reactions highlights the potential of spiro compounds in synthesizing heterocyclic compounds with significant yields. This underscores their importance in organic chemistry and potential industrial applications (Aggarwal et al., 2014).

Potential Applications Beyond Drug Use

  • The exploration of α-bromo spiroketals and their reactions provides valuable insights into the synthesis and potential applications of spiro compounds in creating bioactive molecules. These studies reveal the compound's relevance in the synthesis of natural product analogs and bioactive molecules with potential applications in various fields beyond pharmacology (Lawson et al., 1993).

  • The antimicrobial activity of new spiro[4.5]dec-2-enes containing triazole, piperidine, and sulfonamide moieties suggests potential applications in developing antimicrobial agents. This highlights the compound's utility in researching and developing new materials with antimicrobial properties (Dalloul et al., 2017).

Properties

IUPAC Name

1,10-dimethyl-4-(4-methylthiophen-2-yl)sulfonyl-1,4,10-triazaspiro[5.6]dodecan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S2/c1-13-10-15(23-11-13)24(21,22)19-9-8-18(3)16(12-19)5-4-14(20)17(2)7-6-16/h10-11H,4-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJLEFLNGDOLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)S(=O)(=O)N2CCN(C3(C2)CCC(=O)N(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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